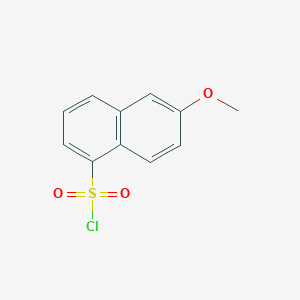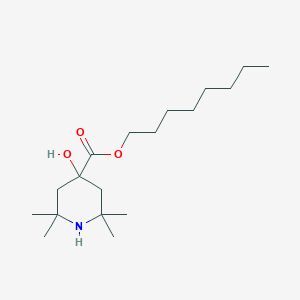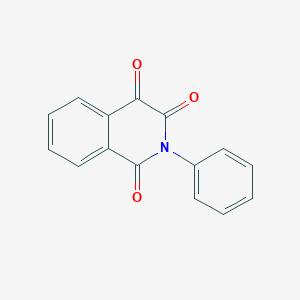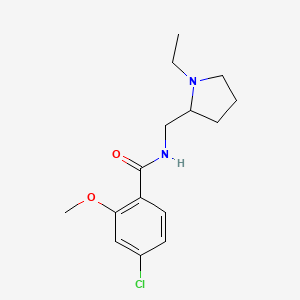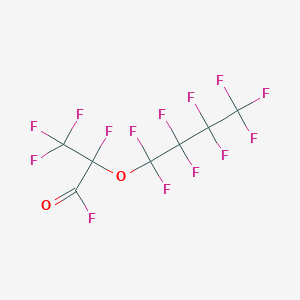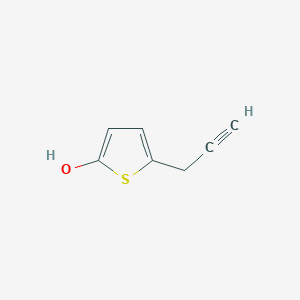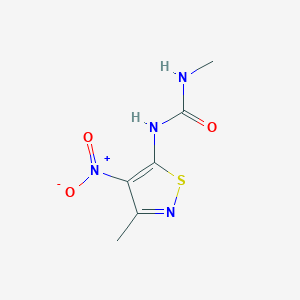![molecular formula C10H26N5OP B14475058 N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide CAS No. 72200-29-4](/img/structure/B14475058.png)
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide is a complex organic compound known for its unique structure and versatile applications. This compound features a phosphanylidene group, which is a key component in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide typically involves multiple steps, starting with the preparation of the tris(dimethylamino)phosphine precursor. This precursor is then reacted with ethylamine and acetic anhydride under controlled conditions to form the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and lower cost. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of polymers and as an additive in specialty chemicals.
Mecanismo De Acción
The mechanism by which N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The phosphanylidene group can form stable complexes with metal ions, which can then participate in catalytic cycles or biochemical pathways. The compound’s unique structure allows it to act as a versatile ligand, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with similar coordination properties but lacking the phosphanylidene group.
Tris(dimethylaminoethyl)amine: Another similar compound used in polymerization reactions and coordination chemistry.
Uniqueness
N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide stands out due to its phosphanylidene group, which imparts unique reactivity and coordination properties. This makes it particularly valuable in applications requiring specific catalytic or binding characteristics.
Propiedades
Número CAS |
72200-29-4 |
|---|---|
Fórmula molecular |
C10H26N5OP |
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
N-[2-[[tris(dimethylamino)-λ5-phosphanylidene]amino]ethyl]acetamide |
InChI |
InChI=1S/C10H26N5OP/c1-10(16)11-8-9-12-17(13(2)3,14(4)5)15(6)7/h8-9H2,1-7H3,(H,11,16) |
Clave InChI |
CZIIEWQIHWIWID-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCN=P(N(C)C)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


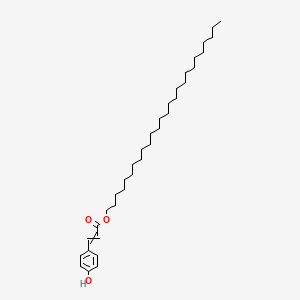


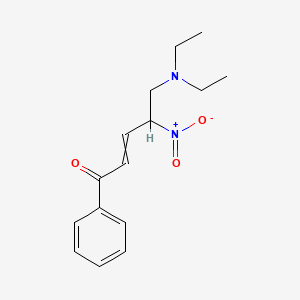
![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
